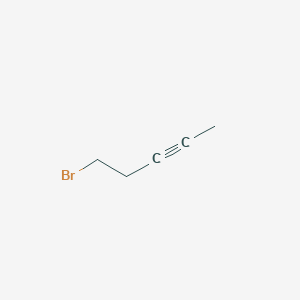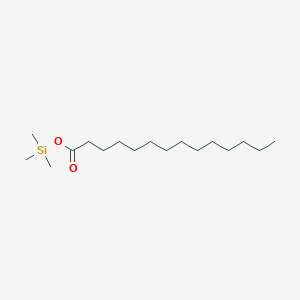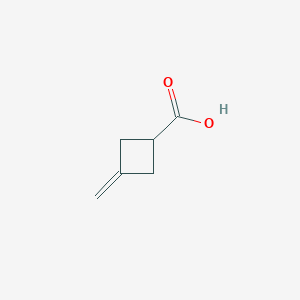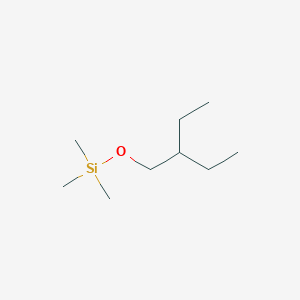![molecular formula C19H12N2 B093192 Benzo[4,5]indolo[1,2-a]quinazoline CAS No. 194-60-5](/img/structure/B93192.png)
Benzo[4,5]indolo[1,2-a]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[4,5]indolo[1,2-a]quinazoline (BIQ) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. BIQ has been found to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of BIQ makes it an attractive target for synthetic chemists, and several methods for its synthesis have been developed.
Mécanisme D'action
The exact mechanism of action of Benzo[4,5]indolo[1,2-a]quinazoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. Benzo[4,5]indolo[1,2-a]quinazoline has been shown to inhibit the activity of several enzymes involved in cell growth and division, as well as the expression of certain genes involved in cancer progression.
Effets Biochimiques Et Physiologiques
Benzo[4,5]indolo[1,2-a]quinazoline has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of DNA synthesis, and the modulation of immune responses. These effects are likely responsible for the compound's observed biological activities.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of working with Benzo[4,5]indolo[1,2-a]quinazoline in the laboratory is its relatively simple synthesis method. However, the compound can be difficult to purify due to its propensity to form impurities during the reaction. Additionally, the biological activity of Benzo[4,5]indolo[1,2-a]quinazoline can be highly dependent on the specific substitution pattern of the molecule, making it challenging to predict its activity in different systems.
Orientations Futures
There are several areas of research that could be pursued to further our understanding of Benzo[4,5]indolo[1,2-a]quinazoline and its potential applications. One direction could be the development of more efficient synthesis methods for Benzo[4,5]indolo[1,2-a]quinazoline and its derivatives, which could enable the production of larger quantities for use in biological studies. Another direction could be the investigation of the compound's activity in combination with other drugs or therapies, which could enhance its efficacy against cancer and other diseases. Finally, the exploration of the molecular mechanisms underlying Benzo[4,5]indolo[1,2-a]quinazoline's biological activities could provide valuable insights into the development of new drugs targeting similar pathways.
Méthodes De Synthèse
The synthesis of Benzo[4,5]indolo[1,2-a]quinazoline typically involves the reaction of an indole derivative with an isatoic anhydride in the presence of a Lewis acid catalyst. This method has been optimized to produce high yields of Benzo[4,5]indolo[1,2-a]quinazoline with minimal side reactions. Other methods, such as the use of metal catalysts or microwave irradiation, have also been reported.
Applications De Recherche Scientifique
Benzo[4,5]indolo[1,2-a]quinazoline has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and sensitize cancer cells to chemotherapy. Benzo[4,5]indolo[1,2-a]quinazoline has also demonstrated antimicrobial activity against a variety of bacteria and fungi, making it a promising candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
194-60-5 |
|---|---|
Nom du produit |
Benzo[4,5]indolo[1,2-a]quinazoline |
Formule moléculaire |
C19H12N2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
2,10-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),3,5,7,9,11,14,16,18,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-3-7-15-13(5-1)9-10-18-16(15)11-19-20-12-14-6-2-4-8-17(14)21(18)19/h1-12H |
Clé InChI |
DSJVXWFOOPJZQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4N3C5=CC=CC=C5C=N4 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=C4N3C5=CC=CC=C5C=N4 |
Synonymes |
7H-Benzo[c]pyrido[3,2-g]carbazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



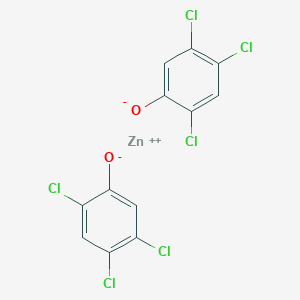
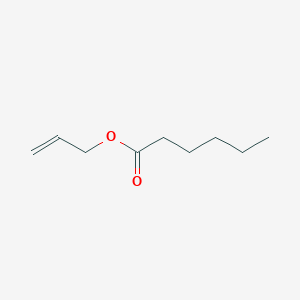
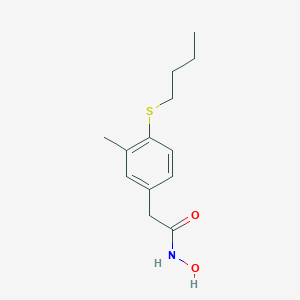
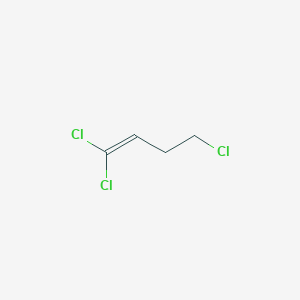
![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)
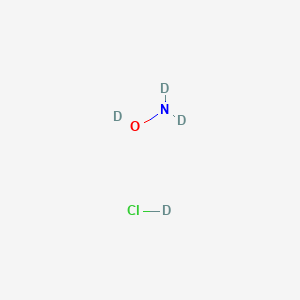
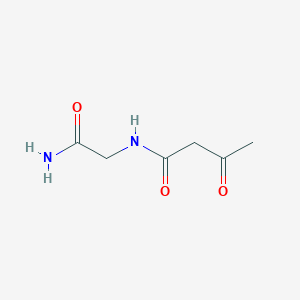
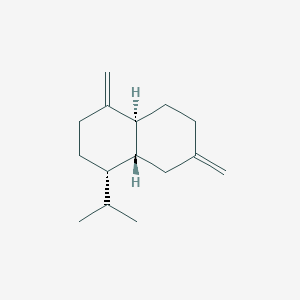
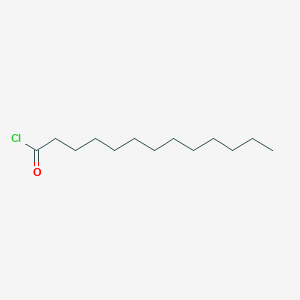
![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)
